Bucetin

Description

Historical Context of Bucetin (B1662820) Research in Pharmaceutical Science

This compound, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is structurally similar to phenacetin (B1679774) wikipedia.orgncats.io. Phenacetin, introduced in 1887, was one of the first synthetic fever reducers and was widely used as an analgesic and antipyretic wikipedia.org. This compound was developed and introduced into markets, particularly in Germany, as a homologue to phenacetin, and was initially considered to be a safer alternative due to its reportedly lower toxicity while maintaining equivalent analgesic activity at appropriate doses ncats.ionih.gov. Research in the mid-20th century focused on the synthesis and properties of this compound and its potential as a therapeutic agent ekb.eg. Studies from this era also began to explore its metabolism ncats.io.

Significance of this compound in Pharmacological Research

The significance of this compound in pharmacological research stems largely from its relationship to phenacetin and the subsequent investigations into its metabolic fate and potential for toxicity. As a congener of phenacetin, studies on this compound have provided comparative data on the structure-activity relationships and metabolic pathways of this class of analgesics nih.goviucr.org. Research into this compound's biotransformation has revealed that it undergoes processes such as oxidative O-de-ethylation, keto conversion, and decarboxylation iucr.org. These studies have been crucial in understanding how the body processes such compounds and the formation of metabolites, including N-(4-hydroxyphenyl)acetamide, which is considered a relevant analgesic compound iucr.org.

Evolution of Research Perspectives on this compound

Research perspectives on this compound have evolved significantly over time, driven by increasing knowledge of drug metabolism and toxicity. Initially viewed as a potentially safer analgesic compared to phenacetin, research later revealed concerns regarding its safety profile. Studies, including those in animal models, indicated a risk of carcinogenesis and renal toxicity associated with this compound wikipedia.orgncats.ionih.gov. This led to a shift in research focus towards understanding the mechanisms underlying these toxic effects. Investigations into this compound's metabolism, particularly the formation of reactive intermediates, became central to this evolved perspective nih.goviucr.org. The recognition of renal toxicity, similar in nature but potentially less pronounced than that caused by phenacetin, highlighted the importance of studying the deacylation process and the formation of metabolites like 4-ethoxyaniline nih.gov.

Current Research Landscape and Unanswered Questions

While this compound is no longer marketed due to safety concerns wikipedia.org, it continues to be relevant in academic research, particularly in the fields of drug metabolism, toxicology, and the development of safer analgesic alternatives. Current research may involve using this compound as a reference compound in studies investigating the biotransformation of similar amide-containing drugs or in research exploring mechanisms of nephrotoxicity and carcinogenesis induced by this class of compounds nih.goviucr.orgnih.govoup.com. Unanswered questions in the current research landscape regarding this compound may include the precise order of metabolic steps like O-de-ethylation and keto conversion iucr.org. Furthermore, the full extent to which cellular oxidants contribute to the formation of toxic metabolites and the specific mechanisms of renal toxicity at a molecular level may still warrant further investigation nih.gov. Research into the crystal structure of racemic this compound, for instance, continues to provide data that may aid in the development of analgesics with reduced renal toxicity nih.gov.

Detailed Research Findings and Data

Research has provided detailed insights into the metabolism of this compound. Studies in rabbits, for example, demonstrated the conversion of orally administered this compound into glucuronides of several metabolites iucr.org.

| Administration Route | Metabolite | Approximate Yield (%) |

| Oral (Rabbit) | Glucuronides of N-(4-hydroxyphenyl)-3-oxobutanamide, N-(4-hydroxyphenyl)-3-hydroxybutanamide, and N-(4-hydroxyphenyl)acetamide | ~62 iucr.org |

| Intravenous (Rabbit) | Glucuronide of N-(4-hydroxyphenyl)acetamide | ~98 iucr.org |

This data illustrates the different metabolic profiles depending on the route of administration and highlights the significant formation of N-(4-hydroxyphenyl)acetamide glucuronide, considered a relevant analgesic metabolite iucr.org.

Studies have also investigated the carcinogenicity of this compound in animal models. For instance, research in (C57BL/6 X C3H)F1 mice indicated the carcinogenicity of this compound wikipedia.org.

Research into the crystal structure of racemic this compound has provided structural data, which is crucial for understanding its properties and potential interactions. The molecule exists in an extended conformation, and its crystal structure involves intermolecular hydrogen bonding nih.govresearchgate.net.

| Structural Feature | Description |

| Molecular Formula | C₁₂H₁₇NO₃ wikidata.orguni.lunih.gov |

| Molar Mass | 223.272 g·mol⁻¹ wikipedia.org or 223.12085 Da uni.lu |

| IUPAC Name | N-(4-Ethoxyphenyl)-3-hydroxybutanamide wikipedia.orguni.lu |

| Crystal Structure | Two independent molecules in the asymmetric unit, similar conformations iucr.org |

| Hydrogen Bonding | Intermolecular O-H⋯O and N-H⋯O hydrogen bonds nih.govresearchgate.net |

| Conformation (in crystal) | Extended conformation in the butanamide chain nih.govresearchgate.net |

This structural information is valuable for computational studies and for designing related compounds with potentially improved properties nih.govresearchgate.net.

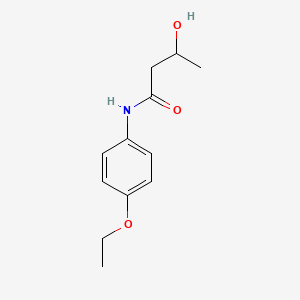

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWQASKBFCRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020721 | |

| Record name | 3-Hydroxy-4-butyrophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-57-4, 156674-10-1, 156674-11-2 | |

| Record name | Bucetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucetin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bucetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-butyrophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCETIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCETIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Bucetin

Anti-inflammatory Mechanisms of Action

Bucetin (B1662820) exhibits anti-inflammatory effects, which are primarily linked to its influence on the synthesis and modulation of inflammatory mediators. ontosight.aicymitquimica.com

Prostaglandin (B15479496) Synthesis Inhibition by this compound

This compound exhibits properties that can inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain. cymitquimica.comneu.edu.tr Prostaglandins are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. neu.edu.trnih.gov Inhibition of prostaglandin synthesis is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs), a class to which this compound belongs. ontosight.aineu.edu.trnih.gov This inhibition prevents the formation of prostaglandins, thereby reducing the signs and symptoms of inflammation. neu.edu.tr

Cyclooxygenase (COX) Expression Modulation

The anti-inflammatory effects of this compound are also associated with its potential influence on cyclooxygenase (COX) expression. researchgate.net COX exists as two primary isoforms, COX-1 and COX-2. neu.edu.trnih.govmdpi.com COX-1 is generally a constitutive enzyme involved in maintaining normal physiological functions, while COX-2 is typically induced during inflammation. neu.edu.trmdpi.comnih.gov Some research suggests that the renal papillary necrosis associated with this compound, similar to phenacetin (B1679774), may involve the inhibition of PGE2 synthesis and a possible reduction of COX-2 expression. researchgate.net

Analgesic and Antipyretic Mechanisms

This compound is recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. ontosight.aicymitquimica.comwikipedia.org These effects are also commonly mediated through the inhibition of prostaglandin synthesis. neu.edu.trtacir.pronih.gov Prostaglandins, particularly prostaglandin E2 (PGE2), play a significant role in sensitizing nerve endings to pain and in elevating the body's temperature set point in the hypothalamus, leading to fever. tacir.pronih.gov By inhibiting COX enzymes and thus reducing PGE2 levels, this compound can exert its analgesic and antipyretic effects. tacir.pronih.gov

Interaction of this compound with Biological Pathways

This compound is characterized by its ability to interact with various biological pathways. cymitquimica.com As an NSAID, its primary interaction involves the cyclooxygenase pathway, impacting prostaglandin synthesis. ontosight.aineu.edu.trnih.gov Research has also explored the metabolism of this compound, noting that it can undergo biotransformation, including deacylation. researchgate.netnih.govjst.go.jp This metabolic process is considered important in the expression of its renal toxicity. researchgate.net Studies on the metabolism of this compound in rabbits, for instance, identified metabolites such as N-(β-hydroxybutyro)-p-aminophenol and p-hydroxyacetanilide, suggesting involvement of de-ethylation and loss of carbons in the β-hydroxybutyryl group. jst.go.jp

Data related to this compound metabolism in rabbits:

| Metabolite | Identification Method |

| N-(β-hydroxybutyro)-p-aminophenol | Isolation and identification with authentic samples jst.go.jp |

| p-hydroxyacetanilide | Isolation and identification with authentic samples jst.go.jp |

| p-hydroxyacetoacetanilide | Thin-layer chromatography jst.go.jp |

Potential Therapeutic Applications and Pharmacodynamic Considerations

This compound has been studied for its potential therapeutic applications, primarily related to its analgesic, antipyretic, and anti-inflammatory properties. ontosight.aicymitquimica.com Historically, it was used in drug combinations for the treatment of various pain conditions, including headaches, muscle pain, and joint pain. ontosight.ai Pharmacodynamically, its effects are linked to the inhibition of prostaglandin synthesis and modulation of COX activity. cymitquimica.comresearchgate.net However, its use has been limited due to safety concerns, leading to its withdrawal from the market. wikipedia.orgvulcanchem.comdrugbank.com Research into its mechanism of toxicity, particularly renal toxicity, suggests that the formation of metabolites like 4-ethoxyaniline and their impact on PGE2 synthesis and COX-2 expression play a role. researchgate.net

Toxicological Profiles and Mechanisms of Bucetin

Renal Toxicity of Bucetin (B1662820)

Renal toxicity is a significant concern with this compound, leading to its withdrawal from the market wikipedia.orgtargetmol.com. The specific kidney injuries linked to this compound include renal papillary necrosis and chronic interstitial nephritis wikipedia.orgpulsus.com.

Renal papillary necrosis, a form of kidney damage characterized by the necrosis of the renal medullary pyramids and papillae, is a known consequence of this compound exposure lookchem.comscbt.comwikipedia.orgpulsus.commedscape.com. This condition is associated with reduced blood flow to the kidney, oxidative damage, and the depletion of antioxidants wikipedia.orgpulsus.com. The innermost structures of the kidney, the renal papillae, are particularly vulnerable to reduced blood flow and depend on prostaglandin (B15479496) synthesis for adequate perfusion wikipedia.orgpulsus.com.

The formation of 4-ethoxyaniline is considered a key factor in the renal toxicity induced by both this compound and phenacetin (B1679774) researchgate.netlookchem.comiucr.orghpc-standards.com. This metabolite is believed to contribute to renal papillary necrosis researchgate.netiucr.org. The rate of deacylation by microsomal enzymes, leading to 4-ethoxyaniline formation, is thought to influence the extent of renal toxicity researchgate.netiucr.org. 4-Ethoxyaniline itself exhibits high renal toxicity and can injure cells through covalent binding and oxidative damage medscape.comhpc-standards.com.

The renal toxicity of this compound, particularly renal papillary necrosis, appears to be a manifestation of the formation of 4-ethoxyaniline and its subsequent inhibitory action on prostaglandin E2 (PGE2) synthesis in renal tissue researchgate.netiucr.org. PGE2 is crucial for maintaining adequate blood flow in the kidney, especially in the renal papillae wikipedia.orgpulsus.comanr.frnih.gov. Inhibition of PGE2 synthesis can lead to decreased blood flow and contribute to papillary damage wikipedia.orgpulsus.com. This inhibitory effect may also involve a possible reduction of COX-2 expression researchgate.netiucr.org.

Studies have indicated the occurrence of dysplastic lesions in the renal proximal tubules associated with this compound exposure nih.govncats.io. In carcinogenicity studies in mice, dysplastic lesions of the proximal tubules were frequently observed in a dose-related fashion in male mice treated with this compound nih.gov.

Metabolite-Mediated Toxicity

This compound undergoes metabolic transformations, and its toxicity is significantly mediated by the formation of various metabolites lookchem.comiucr.org.

The renal papillary necrosis associated with this compound is thought to be a manifestation of the formation of 4-ethoxyaniline and the subsequent inhibitory action of this metabolite, or its hydroxylated and/or autooxidation products, on PGE2 synthesis and potentially COX-2 expression researchgate.netiucr.org. Specifically, N-(4-ethoxyphenyl)hydroxylamine and 1-ethoxy-4-nitrosobenzene are mentioned as putative hydroxylated and/or autooxidation products that may contribute to the toxicity researchgate.netiucr.org. The biotransformation of this compound, potentially involving cellular oxidants, is believed to lead to the formation of hydroxylated, chlorinated, and nitrated products that contribute to its toxicity iucr.orgresearchgate.net.

Here is a summary table of key toxicological findings related to this compound:

| Toxicological Effect | Associated Mechanism/Factor | Notes |

| Renal Papillary Necrosis | Formation of 4-ethoxyaniline, Inhibition of PGE2 synthesis | Similar to phenacetin-induced toxicity, potentially less pronounced. researchgate.netiucr.org |

| Dysplastic Lesions in Proximal Tubules | Observed in animal studies, dose-related. | Primarily noted in male mice. nih.govncats.io |

| Metabolite-Mediated Toxicity | Formation of 4-ethoxyaniline, Hydroxylated and autooxidation products | N-(4-ethoxyphenyl)hydroxylamine and 1-ethoxy-4-nitrosobenzene implicated. researchgate.netiucr.org |

| Inhibition of PGE2 Synthesis in Kidney | Mediated by 4-ethoxyaniline and its products | Contributes to reduced renal blood flow and papillary damage. researchgate.netiucr.orgwikipedia.orgpulsus.com |

Generation of Chlorinated and Nitrated Metabolites in Vivo

Research indicates that there is limited or no readily available information specifically detailing the in vivo generation of chlorinated or nitrated metabolites of this compound researchgate.net. This contrasts with phenacetin, where such metabolites have been more extensively studied in the context of cellular oxidants researchgate.net. However, a putative intermediate in the biotransformation of this compound, N-(4-ethoxyphenyl)-3-oxobutanamide, contains a β-diketone functionality nih.goviucr.org. This structural feature makes the amide side chain susceptible to electrophilic substitution reactions nih.goviucr.org.

Role of Cellular Oxidants (e.g., Peroxynitrite, Hypochlorite) in Biotransformation

Cellular oxidizing agents, such as peroxynitrite (O=NOO⁻) and hypochlorite (B82951) (⁻OCl), are known to participate in electrophilic substitution reactions nih.goviucr.org. The β-diketone functionality present in the this compound metabolite N-(4-ethoxyphenyl)-3-oxobutanamide is susceptible to reactions with these oxidants nih.goviucr.org. While direct evidence for the widespread formation of chlorinated or nitrated this compound metabolites via these specific oxidants in vivo is limited in the consulted literature, the chemical structure of the metabolite suggests a potential for such biotransformation pathways under conditions where these oxidants are present in the cellular milieu researchgate.netnih.goviucr.org. Peroxynitrite, formed from the reaction of nitric oxide and superoxide (B77818) radicals, is a potent biological oxidant and nucleophile capable of inducing oxidation and nitration reactions nih.gov. Similarly, hypochlorite is a reactive species that can participate in electrophilic substitutions nih.goviucr.org.

Genotoxicity and Carcinogenicity Potential

This compound has been associated with a risk of carcinogenesis, sharing this concern with phenacetin wikipedia.org. Studies in (C57BL/6 X C3H)F1 mice have investigated the carcinogenicity of this compound administered in the diet nih.gov. The findings demonstrated that this compound induced renal cell tumors in male mice in a dose-related manner nih.gov. Dysplastic lesions of the proximal tubules were also frequently observed in male mice receiving this compound, correlating with the dose administered nih.gov. While tumorous and preneoplastic lesions in the kidneys were not observed in female mice or control animals, papilloma of the urinary bladder was noted in one male mouse from the high-dose group, and papillary or nodular hyperplasia was seen in mice of both sexes in the high-dose group nih.gov. This compound is listed among compounds identified as "actually toxic" in studies related to predicting drug-induced hepatotoxicity nih.gov. It has also been categorized as a compound with carcinogenic activity reported in rodents oup.com.

A study also explored the metabolic activation of this compound to bacterial mutagens by hamster liver microsomes, suggesting a potential for genotoxic effects following metabolic transformation researchgate.net.

Data from a carcinogenicity study in mice is summarized in the table below:

| Treatment Group (Dietary this compound) | Sex | Number of Mice | Renal Cell Tumors | Dysplastic Lesions of Proximal Tubules | Urinary Bladder Papilloma | Urinary Bladder Papillary or Nodular Hyperplasia |

| 1.5% | Male | 46 | 10 (22%) | Frequently seen (dose-related) | 1 | 9 (both sexes in high-dose group) |

| 0.75% | Male | 45 | 6 (13%) | Frequently seen (dose-related) | 0 | Not specified for this dose group |

| Control | Male | Not specified | 0 | Not observed | 0 | Not observed |

| 1.5% | Female | Not specified | 0 | Not observed | 0 | 9 (both sexes in high-dose group) |

| 0.75% | Female | Not specified | 0 | Not observed | 0 | Not specified for this dose group |

| Control | Female | Not specified | 0 | Not observed | 0 | Not observed |

Comparative Toxicology of this compound with Structural Analogues (e.g., Phenacetin)

This compound is structurally similar to phenacetin researchgate.netwikipedia.orgncats.io. It was historically considered as a potentially safer alternative to phenacetin researchgate.netncats.io. However, this compound was eventually withdrawn from the market due to its association with renal toxicity, specifically renal papillary necrosis researchgate.netwikipedia.org. This type of renal toxicity is similar in nature to that induced by phenacetin, although it has been suggested to be somewhat less pronounced with this compound researchgate.net. The renal papillary necrosis observed with both phenacetin and this compound appears to be linked to the formation of 4-ethoxyaniline, a putative metabolite researchgate.net. Differences in the rate of deacylation by microsomal enzymes, leading to the formation of 4-ethoxyaniline, may contribute to the observed differences in the severity of renal toxicity between the two compounds researchgate.net.

Comparative metabolic studies of phenacetin and structurally related compounds like acetanilide, methacetin, and paracetamol in rats have shown variations in the extent of N-deacetylation nih.gov. The major urinary metabolites for these compounds were N-acetyl-p-aminophenyl sulphate and N-acetyl-p-aminophenyl glucuronide, with their relative proportions varying based on factors such as sex and dosage duration nih.gov. The metabolism of phenacetin and phenetidine also involves O-dealkylation nih.gov. These metabolic pathways and the formation of specific metabolites are crucial in understanding the comparative toxicology of this compound and its analogues.

Pharmacokinetics and Biotransformation of Bucetin

Absorption and Distribution Studies

Gastrointestinal Absorption Characteristics

Specific data regarding the gastrointestinal absorption characteristics of bucetin (B1662820) following oral administration could not be found in the available literature.

Blood-Brain Barrier Permeability

There is no available research data to confirm or quantify the permeability of this compound across the blood-brain barrier.

Volume of Distribution and Protein Binding

Quantitative data on the volume of distribution and the extent of plasma protein binding for this compound are not available. drugbank.com

Metabolic Pathways and Enzymes

Research from 1968 indicates that the metabolism of this compound was investigated in rabbits. nih.gov However, the full details of these studies are not widely available.

Deacylation by Microsomal Enzymes

While the chemical structure of this compound suggests that deacylation would be a probable metabolic pathway, specific studies detailing the role of microsomal enzymes in this process are not described in the available literature.

Identification and Synthesis of this compound Metabolites

Early research focused on the biotransformation of this compound, leading to the identification of its metabolites. nih.gov A subsequent study from the same year reported on the chemical synthesis of these metabolites, likely for use as reference standards in metabolic studies. nih.gov However, the specific chemical structures of these metabolites and the synthetic methods used are not detailed in the available abstracts.

Cytochrome P450 (CYP) Enzyme Inhibition and Interactions

There is no specific information available in the current body of scientific literature detailing the inhibitory effects or interaction profile of this compound with Cytochrome P450 (CYP) enzymes. Modern studies that characterize a compound's potential for drug-drug interactions by evaluating its inhibition or induction of specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) have not been performed or published for this compound. This is largely attributable to the drug's withdrawal from clinical use decades before such detailed enzymatic studies became a standard part of drug development and safety assessment.

Bioavailability Profiling

There is a lack of specific data regarding the bioavailability of this compound in humans. Pharmacokinetic studies that would determine the fraction of an administered dose of unchanged drug that reaches the systemic circulation are not available. Key bioavailability parameters such as the area under the plasma concentration-time curve (AUC) following oral and intravenous administration have not been reported, leaving its absorption characteristics undefined by modern standards.

Structure Activity Relationship Sar Studies of Bucetin and Derivatives

Elucidation of Structural Determinants for Pharmacological Activity

While specific detailed SAR studies solely focused on Bucetin's analgesic and antipyretic activity are not extensively detailed in the provided search results, its structural similarity to phenacetin (B1679774), a known analgesic and antipyretic, suggests that the core N-(4-ethoxyphenyl)acetamide structure is likely important for these effects. wikipedia.orgwikidata.orgwikidoc.org This compound (B1662820) differs from phenacetin by the presence of a 3-hydroxybutyl group attached to the nitrogen of the acetamide, instead of a simple methyl group. wikipedia.orgwikidata.orglgcstandards.com

General principles of SAR in related compounds, such as opioid receptor ligands, indicate that the presence of aromatic rings and specific functional groups can be crucial for binding affinity and efficacy at biological targets. nih.gov For instance, studies on opioid peptidomimetics showed that incorporating an aromatic ring enhanced binding at the mu-opioid receptor (MOR). nih.gov While this compound is not an opioid, this highlights the general importance of aromatic systems in drug-target interactions. The N-(4-ethoxyphenyl) moiety in this compound contains an aromatic ring that may contribute to its interaction with targets responsible for analgesia and antipyresis.

Design and Evaluation of this compound Analogues for Modified Efficacy or Reduced Toxicity

The withdrawal of this compound due to renal toxicity highlights the importance of designing and evaluating analogues with improved safety profiles while retaining desirable pharmacological activity. The process of designing analogues involves making targeted structural modifications to the parent compound and then evaluating the biological effects of these new compounds. SAR studies are fundamental to this process, guiding modifications based on the understanding of how different parts of the molecule contribute to activity and toxicity.

Although specific examples of this compound analogues designed and evaluated for modified efficacy or reduced toxicity are not explicitly detailed in the search results, the general approach in medicinal chemistry involves altering functional groups, changing the length or branching of side chains, or modifying the aromatic system to improve pharmacokinetic properties, reduce the formation of toxic metabolites, or enhance target selectivity. For instance, if a specific metabolic pathway leading to a toxic metabolite is identified, structural modifications can be made to hinder that pathway or promote detoxification routes.

The development of safer analgesic and antipyretic compounds has historically involved exploring various structural classes and modifying existing scaffolds like those related to phenacetin and paracetamol. wikipedia.orgwikidata.orgwikipedia.org While this compound itself is no longer marketed, the knowledge gained from its toxicity profile and any potential SAR studies would be valuable in the design of novel compounds with similar therapeutic goals but improved safety. The synthesis and evaluation of ester prodrugs of this compound have been reported, which could be an approach to modify its pharmacokinetic properties and potentially reduce toxicity. o6u.edu.eg

Advanced Analytical Methodologies for Bucetin Research

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental in pharmaceutical analysis for separating and quantifying compounds within complex mixtures.

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

UHPLC is a modern evolution of HPLC, offering faster analysis times and higher resolution. An examination of UHPLC applications for Bucetin (B1662820) would involve detailing specific methods, including the types of columns, mobile phases, and detector settings used for its analysis. Research in this area would provide insights into the efficiency and sensitivity of UHPLC for this compound quantitation in various matrices. Unfortunately, no published studies detailing specific UHPLC methods developed or validated for the analysis of this compound could be identified.

Mass Spectrometry (MS/MS) Detection in Bioanalytical Studies

Tandem mass spectrometry (MS/MS) is a powerful detection technique often coupled with liquid chromatography for highly selective and sensitive analysis of drugs and their metabolites in biological fluids. A review of its use in this compound research would involve summarizing parameters for its detection, such as precursor and product ions, and its application in pharmacokinetic studies. While one study was found that included this compound in a list of antipyretic analgesics analyzed by a general LC/MS/MS method, it lacked the specific methodological details and focus on this compound required for a thorough discussion.

Automated Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA)

FIA and SIA are automated techniques that provide rapid and reproducible analysis of samples in a continuous flow system. A section dedicated to these methods would describe how they have been adapted for the analysis of this compound, including the specific chemical reactions and detection methods employed. Such systems are valuable for high-throughput screening and quality control in pharmaceutical manufacturing. Regrettably, no literature was found describing the application of either FIA or SIA for the analysis of this compound.

Advanced Sample Preparation and Pre-concentration Techniques

The analysis of active pharmaceutical ingredients in complex matrices, such as biological fluids or pharmaceutical formulations, often requires sophisticated sample preparation to remove interferences and concentrate the analyte of interest. This subsection would have explored techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and other microextraction methods specifically optimized for this compound. The absence of research in this area means there is no available data on validated methods for extracting and pre-concentrating this compound from various sample types.

Application of this compound as an Internal Standard in Analytical Assays

In quantitative analysis, an internal standard is a compound added to samples at a known concentration to help correct for variations in the analytical procedure. For a compound to be used as an internal standard, its chemical and physical properties should be similar to the analyte being measured. This section would have investigated instances where this compound has been used for this purpose, providing justification for its selection and details of the analytical methods in which it was employed. A thorough search did not yield any studies where this compound was utilized as an internal standard.

In Vitro and in Vivo Research Models for Bucetin Studies

In Vitro Models for Toxicity Assessment

In vitro, or cell-based, models are crucial for the initial assessment of a compound's potential toxicity. nih.gov These models offer a controlled environment to study the direct effects of a substance on specific cells or tissues, providing advantages in terms of reduced cost, time, and the ability to use target organism cells. nih.gov Key endpoints in these assays often include measures of cell death and homeostatic imbalance. nih.gov

Renal Epithelial Disease State Models for Nephrotoxicity Testing

Given that bucetin (B1662820) was withdrawn from the market due to nephrotoxicity that became apparent only after widespread clinical use, in vitro models for kidney toxicity are particularly relevant. researchgate.net The lack of sufficiently predictive in vitro assays for nephrotoxicity has historically contributed to unforeseen adverse events with certain drugs. researchgate.net

Modern research focuses on developing more accurate models that can predict potential harm to the kidneys. Proximal tubule epithelial cells (PTCs) are a primary focus for these in vitro assays because they are responsible for the majority of drug uptake and metabolism within the kidney, making them a frequent target for drug-induced damage. researchgate.net Immortalized human proximal tubular epithelial cell lines, such as RPTECT/TERT1, are used to create models that can recapitulate aspects of kidney physiology and disease states. ukhsa.gov.uk For instance, models can incorporate conditions like hypoxia, a common feature in renal disease, to test if such conditions alter a compound's toxicity profile. ukhsa.gov.uk

| Model Type | Key Characteristics | Relevance to this compound Studies |

|---|---|---|

| Primary Renal Proximal Tubule Cells | Isolated directly from kidney tissue; high physiological relevance but prone to variability and dedifferentiation. nih.gov | Allows for direct assessment of this compound's effect on the primary target cells for nephrotoxicity. |

| Immortalized Cell Lines (e.g., HK-2, RPTECT/TERT1) | Extended lifespan, reproducible results, and amenable to high-throughput screening. ukhsa.gov.uk | Enables standardized screening to identify the mechanisms of this compound-induced tubular injury. |

| Disease State Models (e.g., Hypoxia) | Incorporate pathophysiological conditions to mimic predisposed states. ukhsa.gov.uk | Could reveal if pre-existing renal stress exacerbates this compound's nephrotoxic effects. |

Human Liver Microsomal (HLM) Systems for Metabolic Stability

Human liver microsomes (HLM) are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) family. youtube.comresearchgate.net These in vitro systems are widely used in drug discovery to assess the metabolic stability of a compound. researchgate.netsrce.hr The assay involves incubating the test compound with HLMs and a regenerating system for necessary cofactors like NADPH. srce.hrnih.gov

By measuring the rate at which the parent compound disappears over time, researchers can calculate key parameters such as the metabolic half-life (t½) and the intrinsic clearance (CLint). youtube.comresearchgate.net This data helps predict how quickly a drug might be cleared by the liver in vivo. youtube.com HLM assays primarily evaluate Phase I metabolism (oxidation and reduction reactions). youtube.comsrce.hr For a compound like this compound, this model would be instrumental in identifying its susceptibility to metabolism by hepatic enzymes and predicting its metabolic clearance rate.

| Parameter | Unit of Measurement | Description |

|---|---|---|

| Half-life (t½) | minutes (min) | The time required for the concentration of the compound to be reduced by half. researchgate.net |

| Intrinsic Clearance (CLint) | μL/min/mg microsomal protein | The rate of metabolism by the liver enzymes, independent of blood flow. youtube.comnih.gov |

| Percent Remaining | % | The percentage of the initial compound concentration left at various time points. researchgate.net |

Complex In Vitro Models (CIVMs) for Predictive Preclinical Studies

While standard 2D cell cultures are valuable, they often lack the complexity of living tissues. Complex in vitro models (CIVMs), such as 3D bioprinted tissues and "organ-on-a-chip" systems, are emerging as more physiologically relevant platforms for preclinical studies. mdpi.com These models can incorporate multiple cell types, 3D architecture, and sometimes even fluid flow to better mimic the microenvironment of a human organ. springernature.com

For this compound, a "kidney-on-a-chip" model could offer a more accurate prediction of nephrotoxicity by modeling the filtration and reabsorption processes that occur in the nephron. Similarly, a "liver-on-a-chip" could provide deeper insights into its metabolism and potential hepatotoxicity by maintaining liver cell function for longer periods than traditional cultures. mdpi.com These advanced models hold the promise of bridging the gap between preclinical data and clinical outcomes. nih.gov

In Vitro Models of the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective barrier formed by brain microvascular endothelial cells that restricts the passage of substances from the bloodstream into the central nervous system (CNS). nih.gov In vitro models are essential for predicting whether a compound like this compound can cross this barrier. nih.gov

The most common in vitro BBB model consists of a monolayer of endothelial cells grown on a microporous membrane in a Transwell™ insert. nih.gov This setup creates two compartments, a "blood" side (luminal) and a "brain" side (abluminal), allowing researchers to measure the rate of compound permeation across the cell layer. nih.gov More advanced models may include co-cultures with other cell types of the neurovascular unit, such as astrocytes and pericytes, to create a tighter and more realistic barrier. mdpi.com The electrical resistance across the monolayer (Transendothelial Electrical Resistance or TEER) is often measured to assess the integrity of the barrier. mdpi.com

In Vivo Models for Pharmacological and Toxicological Evaluation

In vivo models, primarily involving laboratory animals, are indispensable for understanding how a compound behaves within a whole, living organism. These studies provide integrated data on metabolism, distribution, and excretion that cannot be fully replicated by in vitro systems.

Animal Models for Metabolism and Excretion Research

To understand the complete metabolic fate and excretion pathways of this compound, animal models are utilized. Research on this compound's metabolism has been conducted in rabbits. nih.gov Such studies involve administering the compound to the animal and subsequently analyzing biological samples like urine, feces, and plasma to identify metabolites and determine the primary routes of elimination. nih.gov These models are crucial for constructing a full pharmacokinetic profile and understanding how the body processes and removes the compound.

| Model Organism | Purpose of Study | Key Findings | Reference |

|---|---|---|---|

| Rabbit | To investigate the metabolism of this compound. | Identification of various metabolites following administration. | nih.gov |

Carcinogenicity Studies in Rodent Models

Long-term studies in specific strains of mice have been instrumental in evaluating the carcinogenic potential of this compound. One significant study utilized (C57BL/6 X C3H)F1 mice to investigate the effects of dietary administration of this compound over an extended period.

In this study, groups of 50 male and 50 female mice were administered diets containing either 1.5% or 0.75% this compound for 76 weeks, followed by an 8-week period on a basal diet. The control groups received the basal diet for the entire 84-week duration of the study. nih.gov

The findings revealed a dose-dependent induction of renal cell tumors in male mice. Specifically, 22% (10 out of 46) of the male mice in the high-dose group developed renal cell tumors, while the incidence was 13% (6 out of 45) in the low-dose group. nih.gov Furthermore, a significant observation was the frequent appearance of dysplastic lesions within the proximal tubules of the kidneys in male mice that received this compound, with the incidence and severity correlating with the dose administered. nih.gov

In contrast, no tumorous or preneoplastic lesions were observed in the kidneys of female mice treated with this compound, nor in the control animals of either sex. nih.gov

Beyond the renal effects, the study also noted the occurrence of urinary bladder papilloma in one male mouse from the high-dose group. Additionally, papillary or nodular hyperplasia in the urinary bladder was observed in nine mice of both sexes in the high-dose cohort. nih.gov

These findings from the carcinogenicity study in (C57BL/6 X C3H)F1 mice are summarized in the interactive data table below.

Carcinogenicity of this compound in (C57BL/6 X C3H)F1 Mice

| Sex | This compound Concentration in Diet | Incidence of Renal Cell Tumors | Observations in Proximal Tubules | Incidence of Urinary Bladder Papilloma | Incidence of Papillary or Nodular Hyperplasia in Urinary Bladder |

|---|---|---|---|---|---|

| Male | 1.5% | 10/46 (22%) | Frequent dysplastic lesions | 1 | 9 (both sexes) |

| Male | 0.75% | 6/45 (13%) | Dose-related dysplastic lesions | 0 | Not specified |

| Female | 1.5% or 0.75% | 0 | No tumorous or preneoplastic lesions | 0 | Not specified |

Computational Approaches in Bucetin Research

Molecular Docking Studies for Target Identification and Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the binding interactions that govern a drug's activity.

Quantum Mechanical (QM) Calculations for ADMET Prediction

Quantum mechanical calculations offer a highly detailed perspective on the electronic structure of molecules, which is crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These methods can elucidate metabolic pathways and predict potential toxicities before a compound undergoes expensive experimental testing.

There is a significant gap in the literature regarding the application of QM methods to predict the ADMET profile of Bucetin (B1662820). General reviews acknowledge that QM calculations are a valuable tool in metabolism prediction. biointerfaceresearch.com However, dedicated studies employing methods like Density Functional Theory (DFT) to model this compound's metabolic fate, identify potential reactive metabolites, or predict its interaction with metabolic enzymes like cytochrome P450 are not found in extensive public databases.

Table 1: Common Quantum Mechanical Methods in ADMET Prediction

| QM Method | Application in Drug Discovery | Potential for this compound Research |

| Density Functional Theory (DFT) | Predicts electronic properties, reaction mechanisms, and molecular geometries. | Could model oxidation pathways and predict metabolic stability. |

| Ab initio methods (e.g., Hartree-Fock) | Provides a fundamental, first-principles approach to calculating molecular properties. | Useful for determining the electronic structure and reactivity of this compound. |

| Semi-empirical methods (e.g., AM1, PM3) | Offers a faster, though less accurate, alternative to ab initio methods for large molecules. | Could be used for initial screening of this compound derivatives for desired ADMET properties. |

Physiologically-Based Kinetic (PBK) and Mechanistic Modeling for Exposure and Toxicity Assessment

Physiologically-based kinetic (PBK) models are mathematical representations of the physiological processes that determine the fate of a substance in the body. eurekaselect.com These models can simulate the concentration-time profiles of a drug in various tissues, providing a powerful tool for assessing exposure and predicting toxicity. eurekaselect.comuci.edu

Specific PBK models for this compound have not been detailed in the available research. Developing such a model would require data on its physicochemical properties and metabolic parameters. A well-constructed PBK model for this compound could help in extrapolating data between species, understanding inter-individual variability, and providing a more accurate assessment of potential toxicity based on internal exposure rather than administered dose. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity and Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. consensus.appmdpi.com

While QSAR is a widely used method in drug discovery, specific QSAR models developed to predict the analgesic activity or potential toxicity of this compound and its analogs are not prominently featured in scientific literature. A QSAR study would involve compiling a dataset of this compound-related compounds with known activities and then using statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their biological effects. The resulting model could then be used to predict the activity of new, unsynthesized derivatives.

Application of Machine Learning and Artificial Intelligence in Drug Discovery and Adverse Event Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by analyzing vast datasets to identify new drug candidates, predict their properties, and even anticipate adverse events. nih.gov These advanced algorithms can uncover complex patterns that are not apparent through traditional analysis. nih.gov

The application of ML and AI specifically to this compound research is not yet evident. AI could be employed to screen large chemical libraries for compounds with similar activity profiles to this compound but with potentially improved safety. Furthermore, ML models trained on electronic health records and other real-world data could be used to predict potential adverse drug events associated with this compound use, offering a proactive approach to patient safety. nih.gov

Omics Integration in Bucetin Research

Metabolomics Profiling for Elucidating Biochemical Perturbations

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. Perturbations in the metabolome can reflect the biochemical processes affected by a compound like Bucetin (B1662820). Metabolomics profiling could be used to identify specific metabolic pathways altered by this compound exposure, potentially revealing mechanisms underlying its analgesic and antipyretic effects or its associated toxicities, such as renal issues wikipedia.org.

Studies utilizing metabolomics in toxicology aim to identify biomarkers of exposure and effect, and to elucidate the mechanisms of toxicity epa.gov. For instance, metabolomics has been used to study the effects of various chemicals on biological systems, identifying changes in amino acids, lipids, and energy metabolism that correlate with exposure researchgate.netsciex.com. Applying such approaches to this compound could involve analyzing biological samples (e.g., urine, plasma, tissue extracts) from in vitro or in vivo models exposed to the compound. Changes in metabolite concentrations compared to control samples could point to affected pathways, such as those involved in oxidative stress, inflammation, or renal function.

While direct metabolomics data for this compound is not available in the search results, the general methodology would involve:

Sample collection and preparation.

Data acquisition using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) metabonews.capsu.edu.

Data processing and statistical analysis to identify significantly altered metabolites metabonews.ca.

Pathway analysis to map altered metabolites to biochemical pathways.

Such an analysis could potentially reveal unique metabolic signatures associated with this compound exposure, contributing to a better understanding of its biochemical effects.

Proteomics Approaches for Target Identification and Mechanistic Elucidation

Proteomics, the large-scale study of proteins, can provide insights into the protein targets of a compound and the downstream protein-level effects. Applying proteomics to this compound research could help identify proteins that directly interact with this compound or whose expression or modification levels are altered upon exposure. This could shed light on the molecular targets responsible for its intended effects or unintended toxicities.

Proteomic techniques, often employing mass spectrometry, are widely used in drug discovery and toxicology to identify protein biomarkers and understand disease mechanisms psu.edunih.gov. For example, proteomics can be used to study protein expression changes, post-translational modifications (like ubiquitination, which plays a role in various cellular functions including protein degradation and immune responses), and protein-protein interactions nih.gov. A study on the effects of a compound might reveal alterations in the abundance of enzymes involved in metabolic pathways, transport proteins, or structural proteins, providing clues about the compound's mechanism of action mpg.de.

In the context of this compound, proteomics studies could involve:

Treating cells or animal models with this compound.

Extracting and preparing protein samples.

Analyzing proteins using mass spectrometry-based proteomics techniques psu.edu.

Identifying and quantifying proteins that show altered expression or modification levels.

While no specific proteomic studies on this compound were found, the application of these methods could potentially identify protein targets or pathways affected by this compound, such as those related to pain and fever modulation, or those involved in renal damage.

Integrated Multi-Omics Data Analysis in this compound Studies

Integrating data from multiple 'omics' platforms, such as metabolomics, proteomics, and potentially transcriptomics, offers a more holistic view of the biological response to a compound than single-omics approaches. Integrated multi-omics analysis can help connect changes observed at different molecular levels, providing a more comprehensive understanding of the complex biological networks affected by this compound.

Multi-omics integration is increasingly used in research to understand complex biological processes and the effects of environmental exposures and chemicals epa.govnih.govrsc.org. By combining data sets, researchers can identify correlations between changes in gene expression, protein levels, and metabolite concentrations, building a more complete picture of how a compound perturbs cellular pathways nih.gov. For instance, altered transcript levels of an enzyme might correlate with changes in the abundance of the corresponding protein and the concentrations of its substrate and product metabolites.

While specific integrated multi-omics studies on this compound are not detailed in the search results, a hypothetical study could involve:

Collecting samples from a this compound exposure experiment.

Performing metabolomics, proteomics, and transcriptomics (if applicable) on these samples.

Using bioinformatics tools and statistical methods to integrate the data sets.

Identifying key pathways and molecular interactions that are simultaneously affected across multiple 'omics' layers rsc.org.

This integrated approach could potentially reveal how this compound's effects propagate through biological systems, from gene expression to metabolic outcomes, offering a more complete understanding of its pharmacological and toxicological profiles. The PhenoMeNal e-infrastructure, which had a release codenamed "this compound," provides tools and workflows for metabolomics data analysis and is designed to be extensible to other 'omics' domains, highlighting the growing infrastructure for integrated 'omics' research metabonews.caeuropa.eu.

Bucetin in Combination Therapies and Formulations

Role of Bucetin (B1662820) in Multi-component Analgesic and Anti-inflammatory Formulations

This compound has been identified as a component in multi-component analgesic formulations. Historically, it has been included in combination analgesics alongside agents such as ethenzamide, caffeine, and vitamin B1 (dibenzoylthiamine). drugfuture.com Examples of such formulations have been marketed under brand names like Butylon and Bucetalon. drugfuture.com These multi-component preparations are typically intended for the treatment of various pain conditions, including headaches, muscle pain, and joint pain, owing to their combined analgesic, anti-inflammatory, and antipyretic attributes. ontosight.ai

This compound is listed within the ATC classification system under "Other analgesics and antipyretics". fhi.no Combinations involving this compound and psycholeptics are also noted under a specific ATC code. vias.be However, it is important to note that based on available data, no medicines containing this compound in combination with other active substances are currently authorized in certain member states. edqm.eu

Challenges and Future Directions in Bucetin Research

Comprehensive Characterization of Unidentified Bucetin (B1662820) Metabolites

A primary challenge in this compound research is the incomplete picture of its biotransformation. While early studies identified some metabolic pathways, a complete profile, particularly of minor or reactive metabolites, remains elusive. The conversion of a parent drug into various metabolites can significantly influence its efficacy and toxicity. criver.com Therefore, a comprehensive characterization of all this compound metabolites is a critical step for anticipating safety concerns and understanding its full pharmacological footprint. criver.com

Future research must employ modern analytical platforms to achieve this. The application of high-resolution mass spectrometry (HRMS), particularly techniques like ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF/MS), is essential. nih.gov This technology offers the sensitivity and precision required to detect low-concentration metabolites in complex biological matrices such as plasma, urine, and bile. criver.comnih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation and identification of phase I (e.g., oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites. nih.gov

Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary tool for the unambiguous structural elucidation of metabolites identified by MS. criver.comnih.gov The integration of MS and NMR data provides a robust methodology for identifying both known and previously uncharacterized metabolites. nih.gov This metabolomics-based approach, which has been successfully applied to compounds like acetaminophen, can generate information-rich metabolic profiles that capture both endogenous and xenobiotic molecules, shedding light on the precise mechanisms of biotransformation. nih.gov A thorough investigation using these state-of-the-art techniques is necessary to map out the complete metabolic fate of this compound and identify any metabolites that could contribute to its pharmacological or toxicological profile.

Development of Novel Analogues with Improved Safety Profiles and Reduced Nephrotoxicity

This compound is structurally related to phenacetin (B1679774), an analgesic largely withdrawn from the market due to its association with nephrotoxicity (kidney damage). nih.govnih.gov This historical context provides a strong rationale for the development of novel this compound analogues with an improved safety profile. The primary goal of such drug design efforts would be to retain the analgesic efficacy of the core p-aminophenol structure while mitigating the risk of renal toxicity. nih.gov

The nephrotoxicity of phenacetin is linked to its metabolites, such as p-phenetidine. nih.gov A key strategy in designing safer analogues, therefore, involves modifying the this compound structure to alter its metabolic pathways, steering biotransformation away from the formation of reactive or toxic intermediates. This can be achieved through targeted chemical modifications that block metabolic sites prone to producing harmful substances or that promote detoxification pathways.

Research into other p-aminophenol derivatives, such as paracetamol, has shown that structural modifications can significantly influence the toxicity profile. nih.gov While paracetamol's primary toxicity concern is hepatotoxicity at high doses, research into its analogues provides a blueprint for designing safer molecules. nih.govnih.gov Strategies for developing safer analgesics include creating compounds that are G-protein biased modulators, dual-function modulators, or pH-sensitive molecules that act specifically in injured tissue. nih.gov Applying these medicinal chemistry principles to this compound could lead to the synthesis of new chemical entities that maintain analgesic properties but are less likely to accumulate in the kidney or form nephrotoxic metabolites, thus offering a better benefit-risk ratio. neuroservice.com

Advanced In Vitro and In Silico Models for Early Toxicity Prediction

A significant hurdle in drug development is the high attrition rate of candidate compounds due to safety issues discovered in late-stage testing. To address this, modern toxicology is increasingly shifting towards the use of advanced in vitro (cell-based) and in silico (computational) models for early and predictive toxicity assessment. These approaches offer the potential to screen compounds like this compound for potential liabilities, including nephrotoxicity, in a cost-effective and high-throughput manner while reducing reliance on animal testing.

In silico toxicology utilizes computational models to predict the toxicity of a chemical based on its structure. nih.gov These methods include Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, which analyze vast datasets to identify structural features associated with toxicity. mdpi.com For this compound, these models could be trained on data from other p-aminophenol derivatives to predict its potential for nephrotoxicity and guide the design of safer analogues.

In vitro models provide a biological system to test toxicity predictions. Advances in cell culture, particularly the use of primary human renal proximal tubule cells or conditionally immortalized cell lines, allow for the creation of models that more accurately replicate human kidney physiology. arxiv.org These cell-based assays can be used to investigate specific mechanisms of toxicity, such as mitochondrial dysfunction, oxidative stress, or transporter inhibition, providing crucial data on how this compound might affect kidney cells at a molecular level.

| Model Type | Principle | Application for this compound Research |

|---|---|---|

| In Silico: QSAR | Correlates chemical structure with biological activity/toxicity. | Predicts nephrotoxicity potential based on this compound's molecular descriptors. |

| In Silico: Machine Learning | Uses algorithms trained on large datasets to classify compounds as toxic or non-toxic. mdpi.com | Early screening of this compound and its potential analogues for toxicity flags. |

| In Vitro: Primary Renal Cells | Uses cells isolated directly from human kidney tissue to study toxic effects. arxiv.org | Provides a biologically relevant system to assess this compound-induced cellular damage. |

| In Vitro: Immortalized Cell Lines | Genetically modified renal cells that can be cultured indefinitely for standardized testing. arxiv.org | High-throughput screening to compare the toxicity of different this compound analogues. |

| In Vitro: 3D Bioprinting/Organoids | Creates complex, multi-cellular structures that mimic kidney tissue architecture. | Offers a more advanced model to study tissue-level toxicity and drug transport. |

Translational Research and Clinical Relevance of Preclinical Findings

A crucial challenge for any compound in early development, including this compound, is bridging the gap between preclinical laboratory findings and demonstrable clinical relevance. nih.gov Translational research is the bidirectional process that aims to move discoveries from the "bench to the bedside" and, conversely, use clinical observations to inform basic science. researchgate.net Currently, this compound research lacks the necessary preclinical data package to even consider clinical translation.

The successful translation of an analgesic drug candidate requires a deep understanding of its metabolism, pharmacokinetics, and safety profile, all of which are currently incomplete for this compound. nih.govnih.gov Preclinical studies serve as the foundation for this process. For instance, the comprehensive metabolite identification discussed previously is not merely an academic exercise; it is a regulatory prerequisite to ensure that metabolites unique to humans or those formed at disproportionately high levels are assessed for safety before clinical trials begin. criver.com Similarly, data from advanced in vitro and in silico toxicity models are essential for establishing a preliminary safety window and identifying potential risks that need to be monitored if the compound were to advance. arxiv.org

Future efforts must focus on generating a robust preclinical dataset that can inform a potential clinical development plan. This involves not only characterizing metabolites and predicting toxicity but also conducting preclinical efficacy studies in validated animal models of pain. nih.govresearchgate.net The insights gained from these studies—such as identifying active metabolites, understanding mechanisms of toxicity, and establishing effective concentrations—are directly relevant to designing safe and effective clinical trials. researchgate.net Without this foundational preclinical work, the clinical relevance of this compound remains speculative, and its potential as a therapeutic agent cannot be realized.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Bucetin?

Answer:

this compound synthesis typically involves condensation reactions between 4-ethoxyaniline and 3-hydroxybutyric acid derivatives. To ensure purity:

- Recrystallization : Use methanol or ethanol as solvents, monitoring melting points (160°C expected) for consistency .

- Spectroscopic Characterization : Employ NMR (¹H/¹³C) to verify structural integrity, focusing on peaks for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and hydroxyl protons (δ ~5.5 ppm) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological effects (e.g., analgesic vs. toxic outcomes)?

Answer:

Contradictions often arise from variations in experimental models or dosage regimes. To address this:

- Dose-Response Meta-Analysis : Aggregate data from studies using standardized units (e.g., mg/kg in murine models) to identify threshold effects .

- Mechanistic Triangulation : Compare results across in vitro (e.g., COX-2 inhibition assays) and in vivo models (e.g., rodent pain thresholds) to isolate context-specific pathways .

- Oxidative Stress Profiling : Quantify reactive oxygen species (ROS) and peroxynitrite levels in this compound-treated cells to differentiate therapeutic vs. toxic metabolic pathways .

Basic: What solubility properties of this compound are critical for experimental design?

Answer:

this compound’s limited solubility in polar solvents necessitates specific handling:

- Solvent Optimization : Use DMSO for stock solutions (≤10 mg/mL) with sonication, followed by dilution in aqueous buffers (pH 7.4) .

- Temperature Control : Heating to 40–50°C improves solubility in methanol, but avoid prolonged exposure to prevent degradation .

- Precipitation Mitigation : Monitor solubility via dynamic light scattering (DLS) during in vitro assays to ensure homogeneity .

Advanced: What structural insights from this compound’s crystal structure inform its interaction with biological targets?

Answer:

X-ray crystallography of racemic this compound reveals:

- Hydrogen-Bonding Networks : The hydroxyl group forms intermolecular bonds with amide carbonyls (O···O distance: 2.76 Å), stabilizing conformations that may influence receptor binding .

- Extended Conformation : Torsion angles in the butanamide chain (e.g., C7–C8–C9–C10 = 171.41°) suggest rigidity, potentially affecting pharmacokinetic properties .

- Racemic Mixture Implications : Symmetry-generated enantiomers may exhibit differential metabolic activation; consider chiral HPLC to isolate enantiomers for targeted studies .

Basic: How can researchers validate this compound’s identity in a novel study?

Answer:

- Chromatographic Cross-Validation : Compare retention times (HPLC/UPLC) and mass spectra (LC-MS) with reference standards (CAS 1083-57-4) .

- Elemental Analysis : Confirm molecular formula (C₁₂H₁₇NO₃) via combustion analysis, targeting <0.3% deviation from theoretical composition .

- Thermogravimetric Analysis (TGA) : Monitor decomposition at ~216°C (flash point) to detect impurities .

Advanced: What methodologies elucidate this compound’s oxidative biotransformation pathways?

Answer:

- Hypochlorite Exposure Assays : Incubate this compound with HOCl (0.1–1 mM) and analyze products via LC-MS/MS for chlorinated derivatives (e.g., m/z 257.1) .

- Peroxynitrite Reactivity Studies : Use SIN-1 (peroxynitrite donor) in buffer systems (pH 7.4) and track nitro-adducts using isotopic labeling .

- Computational Modeling : Apply density functional theory (DFT) to predict reaction sites for hydroxylation/nitration, validated by tandem MS .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (LD₅₀ oral = 2800 mg/kg in mice) .

- Ventilation : Work in fume hoods to prevent inhalation of dust (R20/21/22 risk code) .

- Waste Disposal : Neutralize residues with 10% NaOH before disposal in designated hazardous waste containers .

Advanced: How can contradictory data on this compound’s carcinogenicity (R45) be systematically addressed?

Answer:

- Genotoxicity Assays : Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction) to assess mutagenic potential .

- Longitudinal Carcinogenicity Studies : Use transgenic rodent models (e.g., rasH2 mice) over 18–24 months, monitoring tumor incidence vs. controls .

- Epigenetic Profiling : Evaluate DNA methylation (e.g., LINE-1 pyrosequencing) and histone modification in exposed tissues to identify non-mutagenic carcinogenic mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.